molecular formula C15H17ClN2O2 B5547415 N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B5547415
M. Wt: 292.76 g/mol
InChI Key: IEOQRISDLQBEBW-UHFFFAOYSA-N
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Description

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic oxazole-based compound of significant interest in medicinal chemistry and drug discovery research. Oxazole derivatives are recognized as privileged scaffolds in pharmaceutical development due to their wide spectrum of potential biological activities . The 1,2-oxazole (isoxazole) core and its substituted derivatives are valuable intermediates for synthesizing new chemical entities and are extensively investigated for their therapeutic potential . Specifically, compounds featuring this heterocyclic nucleus are frequently explored as key precursors or target molecules in projects aimed at developing antimicrobial agents , anticancer therapies , and anti-inflammatory drugs . The structural motif of the tert-butyl carboxamide group, as present in this compound, is often incorporated to modulate the molecule's physicochemical properties and its interaction with biological targets. This compound serves as a crucial chemical tool for researchers, enabling the study of structure-activity relationships (SAR) within this class of heterocycles. It is provided exclusively for use in laboratory research to further the understanding of oxazole chemistry and its applications in life sciences.

Properties

IUPAC Name

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2/c1-9-12(14(19)17-15(2,3)4)13(18-20-9)10-7-5-6-8-11(10)16/h5-8H,1-4H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOQRISDLQBEBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorobenzene derivative.

    Addition of the tert-Butyl Group: The tert-butyl group can be added via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using an appropriate amine and a carboxylic acid derivative.

Industrial production methods may involve optimizing these reactions for higher yields and purity, as well as scaling up the processes to meet commercial demands.

Chemical Reactions Analysis

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound is compared to structurally related 1,2-oxazole carboxamides with halogen substituents and diverse aromatic substitutions. Key analogs include:

Compound Name Substituents (Positions 3, 4, 5) Molecular Formula Molecular Weight (g/mol) Key Differences Source
Target Compound 3-(2-chlorophenyl), 4-(N-tert-butyl carboxamide), 5-methyl C₁₈H₁₄ClN₂O₂ 361.22 Tert-butyl group enhances steric bulk
N-Benzyl-5-(2-chlorophenyl)-3-methyl-1,2-oxazole-4-carboxamide 3-methyl, 4-(N-benzyl carboxamide), 5-(2-chlorophenyl) C₁₈H₁₅ClN₂O₂ 326.78 Benzyl substituent increases hydrophobicity
N-(2-Carbamoylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 3-(2-chlorophenyl), 4-(2-carbamoylphenyl carboxamide), 5-methyl C₁₉H₁₅ClN₃O₃ 380.79 Carbamoylphenyl group adds hydrogen-bonding capacity
3-(2-Chlorophenyl)-N-(4-(N-methylacetamido)phenyl)-5-methylisoxazole-4-carboxamide 3-(2-chlorophenyl), 4-(N-methylacetamido phenyl carboxamide), 5-methyl C₂₁H₂₁ClN₃O₃ 398.87 Polar acetamido group improves solubility
N-(3,5-Dimethylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 3-(2,6-dichlorophenyl), 4-(3,5-dimethylphenyl carboxamide), 5-methyl C₂₀H₁₇Cl₂N₂O₂ 394.27 Dichlorophenyl enhances halogen bonding

Physicochemical Properties

  • Tert-butyl vs.
  • Chlorine Position : The 2-chlorophenyl group in the target compound contrasts with 4-chlorophenyl analogs (e.g., compound I in ), which may affect π-π stacking interactions in receptor binding.
  • Carboxamide Modifications : Replacement of tert-butyl with carbamoylphenyl or acetamido groups introduces hydrogen-bonding sites, influencing solubility and target affinity.

Pharmacological Implications

  • Receptor Targeting : Compounds like TGR5 Receptor Agonists highlight the role of halogen and methyl groups in receptor specificity. The target’s 2-chlorophenyl and tert-butyl groups may optimize steric and electronic interactions with such targets.

Key Research Findings

Substituent-Driven Bioactivity: Halogen placement (e.g., 2-chloro vs. 4-chloro) and carboxamide bulk significantly influence binding to targets like TGR5 and nociceptive receptors .

Solubility vs. Permeability Trade-offs : Polar groups (e.g., acetamido in ) improve aqueous solubility but may reduce blood-brain barrier penetration compared to hydrophobic tert-butyl or benzyl groups.

Crystallographic Insights : Structural analogs (e.g., ) reveal that chloro and methyl groups stabilize planar conformations, critical for molecular packing and crystal lattice formation.

Biological Activity

N-tert-butyl-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole derivatives family. Its unique structure, characterized by a tert-butyl group, a chlorophenyl moiety, and a carboxamide group, positions it as a compound of interest in various biological studies. This article delves into its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings.

  • Molecular Formula : C15H17ClN2O2
  • Molecular Weight : 358.86 g/mol
  • Structure : Contains a five-membered oxazole ring with nitrogen and oxygen atoms.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Oxazole Ring : Cyclization reaction using an α-haloketone and an amide.
  • Introduction of the Chlorophenyl Group : Nucleophilic substitution with a chlorobenzene derivative.
  • Addition of the tert-Butyl Group : Friedel-Crafts alkylation using tert-butyl chloride.
  • Formation of the Carboxamide Group : Amidation reaction with an appropriate amine and carboxylic acid derivative.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. A study involving various cancer cell lines indicated that the compound has a mean IC50 value of approximately 92.4 µM against multiple types of cancer, including:

  • Human colon adenocarcinoma (HT-29)
  • Human gastric carcinoma (GXF 251)
  • Human lung adenocarcinoma (LXFA 629)
    This suggests potential as a lead compound in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies indicate effectiveness against various bacterial strains, suggesting its potential use in treating infections caused by resistant bacteria.

Anti-inflammatory Effects

This compound shows promise in reducing inflammation. Mechanistic studies reveal that it may inhibit key inflammatory pathways, including the NF-kB signaling pathway, which is crucial in regulating immune responses .

The biological activity of this compound is thought to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and inflammation.
  • Receptor Interaction : It may bind to specific receptors or enzymes, modulating biochemical pathways critical for cancer progression and inflammatory responses .

Case Studies and Research Findings

StudyModelFindings
Study on Anticancer ActivityVarious Cancer Cell LinesIC50 ~ 92.4 µM across multiple lines
Antimicrobial EvaluationBacterial StrainsEffective against resistant strains
Inflammatory Response StudyIn vitro ModelsInhibition of NF-kB pathway observed

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